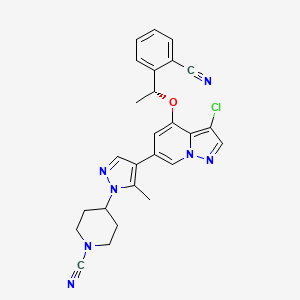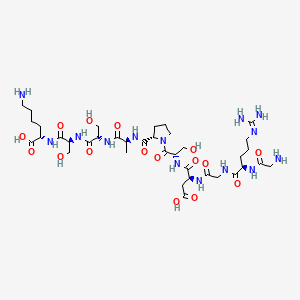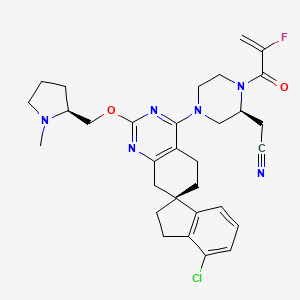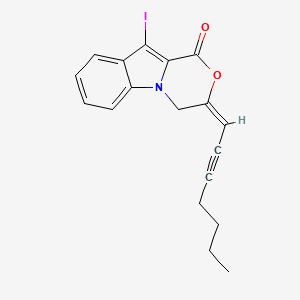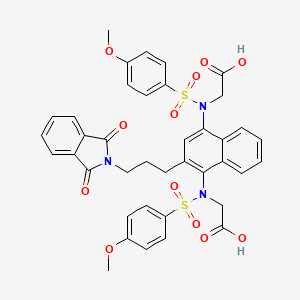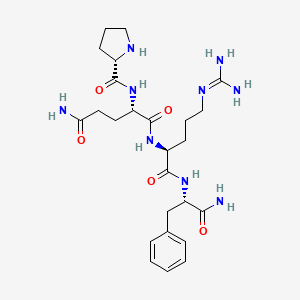
Neuropeptide FF (5-8)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Neuropeptide FF (5-8) is a peptide fragment derived from the larger neuropeptide FF, which belongs to the RF-amide family of neuropeptides. These peptides are characterized by a common C-terminal arginine-phenylalanine-amide motif. Neuropeptide FF (5-8) has a sequence of proline-glutamine-arginine-phenylalanine-amide and is known for its role in modulating pain, cardiovascular functions, and neuroendocrine activities .
準備方法
Synthetic Routes and Reaction Conditions: Neuropeptide FF (5-8) is typically synthesized using solid-phase peptide synthesis (SPPS). This method involves the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process includes:
Coupling: Each amino acid is activated and coupled to the resin-bound peptide chain.
Deprotection: Temporary protecting groups on the amino acids are removed to allow for the next coupling step.
Cleavage: The completed peptide is cleaved from the resin and purified.
Industrial Production Methods: While industrial-scale production of neuropeptide FF (5-8) is less common, it can be achieved using automated peptide synthesizers that follow the SPPS protocol. The synthesized peptide is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity .
化学反応の分析
Types of Reactions: Neuropeptide FF (5-8) can undergo various chemical reactions, including:
Oxidation: The peptide can be oxidized, particularly at the methionine residues if present.
Reduction: Disulfide bonds, if any, can be reduced to free thiols.
Substitution: Amino acid residues can be substituted to create analogs with different properties.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives and coupling reagents like HBTU (O-(benzotriazol-1-yl)-N,N,N’,N’-tetramethyluronium hexafluorophosphate).
Major Products: The major products of these reactions are typically modified peptides with altered biological activities or stability .
科学的研究の応用
Neuropeptide FF (5-8) has several scientific research applications:
Pain Regulation: It modulates pain perception and has been studied for its potential in pain management.
Opioid Modulation: It interacts with opioid receptors, influencing the effects of opioid drugs.
Cardiovascular Research: It plays a role in regulating blood pressure and heart rate.
Neuroendocrine Studies: It affects hormone release and has implications in stress response and reproductive functions
作用機序
Neuropeptide FF (5-8) exerts its effects primarily through its interaction with neuropeptide FF receptors 1 and 2 (NPFFR1 and NPFFR2). These receptors are G protein-coupled receptors that mediate various physiological responses. The binding of neuropeptide FF (5-8) to these receptors can modulate the activity of downstream signaling pathways, including the inhibition of adenylate cyclase and the activation of phospholipase C. This leads to changes in intracellular calcium levels and the activation of protein kinase C, ultimately influencing cellular functions .
類似化合物との比較
Neuropeptide FF (5-8) is part of the RF-amide family of peptides, which includes:
Neuropeptide AF (NPAF): Similar in structure but with a different sequence, it also modulates pain and cardiovascular functions.
Prolactin-Releasing Peptide (PrRP): Involved in the regulation of prolactin release and other neuroendocrine functions.
Kisspeptin: Plays a crucial role in reproductive hormone regulation.
Uniqueness: Neuropeptide FF (5-8) is unique in its specific sequence and its ability to modulate both pain and cardiovascular functions through its interaction with NPFF receptors. Its role in opioid modulation also sets it apart from other RF-amide peptides .
特性
分子式 |
C25H39N9O5 |
|---|---|
分子量 |
545.6 g/mol |
IUPAC名 |
(2S)-N-[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]-2-[[(2S)-pyrrolidine-2-carbonyl]amino]pentanediamide |
InChI |
InChI=1S/C25H39N9O5/c26-20(35)11-10-18(33-22(37)16-8-4-12-30-16)24(39)32-17(9-5-13-31-25(28)29)23(38)34-19(21(27)36)14-15-6-2-1-3-7-15/h1-3,6-7,16-19,30H,4-5,8-14H2,(H2,26,35)(H2,27,36)(H,32,39)(H,33,37)(H,34,38)(H4,28,29,31)/t16-,17-,18-,19-/m0/s1 |
InChIキー |
VVKYIUFJEDANQO-VJANTYMQSA-N |
異性体SMILES |
C1C[C@H](NC1)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N |
正規SMILES |
C1CC(NC1)C(=O)NC(CCC(=O)N)C(=O)NC(CCCN=C(N)N)C(=O)NC(CC2=CC=CC=C2)C(=O)N |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


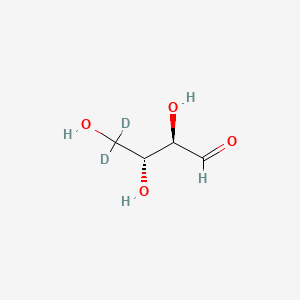

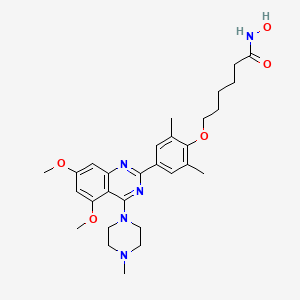
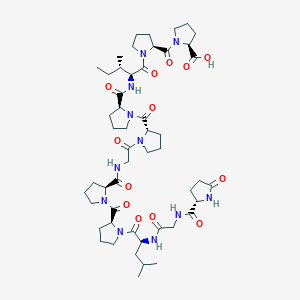
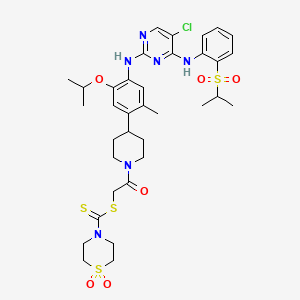
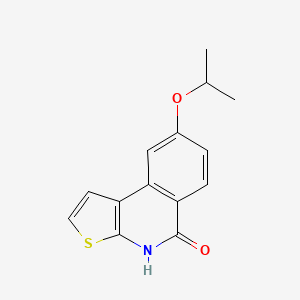
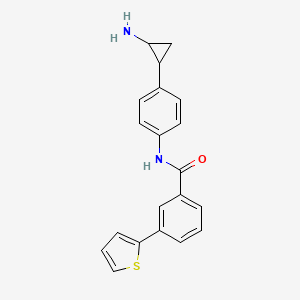
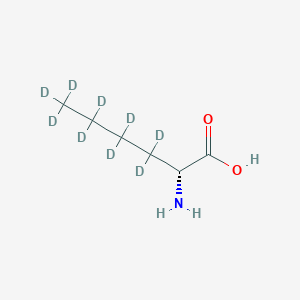
![18-Hydroxy-17-nitro-3,10-diazapentacyclo[10.7.1.02,10.04,9.016,20]icosa-1(19),2,4,6,8,12,14,16(20),17-nonaen-11-one](/img/structure/B12406557.png)
